molecular formula C10H20ClNO B2711949 1-Amino-2-(2-bicyclo[2.2.1]heptanyl)propan-2-ol;hydrochloride CAS No. 2361644-15-5

1-Amino-2-(2-bicyclo[2.2.1]heptanyl)propan-2-ol;hydrochloride

Cat. No. B2711949
CAS RN: 2361644-15-5
M. Wt: 205.73
InChI Key: QNVJJIVSWNTIPE-UHFFFAOYSA-N
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Description

1-Amino-2-(2-bicyclo[2.2.1]heptanyl)propan-2-ol;hydrochloride is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound is also known as NBI-98854 and is a selective VMAT2 inhibitor. It is primarily used for the treatment of movement disorders such as tardive dyskinesia and Huntington's disease.

Scientific Research Applications

Conformational Analysis and Structural Insights

Research on similar compounds, such as 2-amino-N-[2-(dimethylphenoxy)ethyl]propan-1-ol derivatives, has provided detailed conformational analyses. These studies, characterized by X-ray diffraction analysis, highlight the importance of understanding the molecular structure for potential pharmaceutical applications. The analyses reveal how different salts and free base forms of these compounds crystallize in various space groups, indicating diverse conformational possibilities and hydrogen-bonding motifs that could influence their biological activity (Nitek et al., 2020).

Synthesis and Application in Medicinal Chemistry

Another research avenue explores the synthesis of novel compounds with potential medicinal applications. For example, derivatives of 2-aminocyclobutanone, protected as its dimethyl acetal, have been prepared for use as synthons in the development of cyclobutanone-containing lead inhibitors for enzymes like serine proteases and metalloproteases. This showcases the compound's utility in designing inhibitors with precise molecular targeting capabilities (Mohammad et al., 2020).

Potential in Drug Discovery

Further research into the synthesis and pharmacological evaluation of conformationally restricted analogs of amino acids, such as 2-azanorbornane-3-exo,5-endo-dicarboxylic acid, reveals the strategic approach in medicinal chemistry to mimic certain bioactive conformations. Although specific analogs did not show affinity in preliminary binding studies, this research direction underscores the compound's relevance in designing novel molecules that could interact with biological targets in unexpected ways, potentially leading to new therapeutic agents (Bunch et al., 2003).

properties

IUPAC Name

1-amino-2-(2-bicyclo[2.2.1]heptanyl)propan-2-ol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO.ClH/c1-10(12,6-11)9-5-7-2-3-8(9)4-7;/h7-9,12H,2-6,11H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNVJJIVSWNTIPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN)(C1CC2CCC1C2)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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